5,7-Dimethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxyquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups at the 5 and 7 positions of the quinazoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide under high-temperature conditions. This reaction leads to the formation of the quinazoline ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
5,7-Dimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these kinases, this compound can disrupt various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,6,7-Substituted Quinazoline Derivatives: These compounds also exhibit significant biological activities, particularly in cancer research.
2-Anilino 4-Amino Substituted Quinazolines: Known for their antimalarial properties.
Uniqueness: 5,7-Dimethoxyquinazoline stands out due to the presence of methoxy groups at the 5 and 7 positions, which enhance its chemical stability and biological activity. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-3-9-8(5-11-6-12-9)10(4-7)14-2/h3-6H,1-2H3 |
InChI Key |
ZYVHGHYZLKEUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC=C2C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.